Cas no 42407-86-3 (3-[(4-methylphenyl)amino]-2H-indol-2-one)

3-[(4-methylphenyl)amino]-2H-indol-2-one structure
42407-86-3 structure
商品名:3-[(4-methylphenyl)amino]-2H-indol-2-one
CAS番号:42407-86-3
MF:C15H12N2O
メガワット:236.26858
MDL:MFCD00443382
CID:928087
PubChem ID:135412515

3-[(4-methylphenyl)amino]-2H-indol-2-one 化学的及び物理的性質

名前と識別子

    • 3-[(4-methylphenyl)amino]-2H-indol-2-one
    • 3-(4-methylanilino)indol-2-one
    • 3-(4-methyl-phenylimino)-1,3-dihydro-indol-2-one
    • 3-(p-tolylimino)indolin-2-one
    • 3-N-p-methylphenyliminoisatin
    • AC1L6YZJ
    • CBDivE_000601
    • CHEMBL571380
    • CTK1D6594
    • NSC298520
    • Oprea1_142688
    • ST4032793
    • MLS001181915
    • 3-[(4-methylphenyl)amino]indol-2-one
    • BDBM66793
    • STK725176
    • (3E)-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one
    • CCG-277051
    • AKOS001586934
    • (3Z)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
    • AKOS001267965
    • AKOS030699073
    • BIM-0207653.0001
    • Indol-2(2H)-one, 1,3-dihydro-3[(4-methylphenyl)imino]-
    • Indol-2(3H)-one, 3-(4-tolylimino)-
    • (E/Z)-3-(p-tolylimino)indolin-2-one
    • 3-(p-toluidino)indol-2-one
    • MLS-0326244.0001
    • SCHEMBL12584950
    • ZETUOQQJYCOFTD-UHFFFAOYSA-N
    • SB65622
    • 1809720-66-8
    • 3-[(4-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE
    • (E)-3-(p-Tolylimino)indolin-2-one
    • HMS1608I09
    • 3-p-Tolylimino-1,3-dihydro-indol-2-one
    • SMR000567637
    • EU-0067031
    • Z57111189
    • SCHEMBL16445154
    • (3E)-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
    • 3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
    • 3-(4-methylphenyl)imino-1H-indol-2-one
    • 42407-86-3
    • DTXSID80316010
    • DS-014008
    • MFCD00443382
    • NSC-298520
    • CS-0332338
    • cid_326728
    • 3-(4-methylanilino)-2-indolone
    • LS-05315
    • (3Z)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one #
    • 3-(p-Tolylamino)-2H-indol-2-one
    • BDBM50301379
    • MDL: MFCD00443382
    • インチ: InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)
    • InChIKey: ZETUOQQJYCOFTD-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

計算された属性

  • せいみつぶんしりょう: 236.09506
  • どういたいしつりょう: 236.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 41.5Ų

じっけんとくせい

  • PSA: 41.99
  • LogP: 3.20590

3-[(4-methylphenyl)amino]-2H-indol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
065898-500mg
(3E)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
42407-86-3
500mg
$158.00 2023-09-09
1PlusChem
1P01CR7R-250mg
3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
42407-86-3 98%
250mg
$157.00 2024-05-02
eNovation Chemicals LLC
Y1259313-50mg
3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
42407-86-3 98%
50mg
$350 2023-05-17
Key Organics Ltd
LS-05315-5G
(3E)-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one
42407-86-3 >95%
5g
£579.00 2025-02-08
eNovation Chemicals LLC
Y1259313-250mg
3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
42407-86-3 98%
250mg
$295 2025-02-20
eNovation Chemicals LLC
Y1259313-250mg
3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
42407-86-3 98%
250mg
$285 2024-06-06
Key Organics Ltd
LS-05315-1G
(3E)-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one
42407-86-3 >95%
1g
£276.00 2025-02-08
A2B Chem LLC
AW73959-250mg
3-(p-Tolylamino)-2H-indol-2-one
42407-86-3 98%
250mg
$125.00 2024-04-20
eNovation Chemicals LLC
Y1259313-250mg
3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
42407-86-3 98%
250mg
$295 2025-02-22

3-[(4-methylphenyl)amino]-2H-indol-2-one 関連文献

3-[(4-methylphenyl)amino]-2H-indol-2-oneに関する追加情報

Introduction to 3-[(4-methylphenyl)amino]-2H-indol-2-one (CAS No. 42407-86-3)

3-[(4-methylphenyl)amino]-2H-indol-2-one, identified by its Chemical Abstracts Service (CAS) number 42407-86-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of 3-[(4-methylphenyl)amino]-2H-indol-2-one consists of an indole core substituted with an amino group at the 3-position and a 4-methylphenyl (p-tolyl) moiety at the 2-position. This unique arrangement of functional groups imparts distinct chemical and pharmacological properties, positioning it as a versatile scaffold for medicinal chemistry innovation.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward indole derivatives due to their broad spectrum of biological activities. The indole ring system is well-documented for its role in various pharmacological mechanisms, including modulation of neurotransmitter systems, anti-inflammatory responses, and anticancer effects. The presence of an amino group in 3-[(4-methylphenyl)amino]-2H-indol-2-one further enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of 3-[(4-methylphenyl)amino]-2H-indol-2-one is its structural similarity to known bioactive molecules. For instance, indole derivatives have been extensively studied for their role in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. The methylphenyl group in this compound may contribute to enhanced binding affinity to specific targets, thereby improving therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 3-[(4-methylphenyl)amino]-2H-indol-2-one with various biological targets. Molecular docking studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings align with emerging research indicating that modulating these pathways could lead to novel therapeutic strategies.

The synthesis of 3-[(4-methylphenyl)amino]-2H-indol-2-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. The indole core can be readily functionalized through classical methods such as nucleophilic substitution or condensation reactions. The introduction of the 4-methylphenyl group further expands the synthetic toolbox, allowing for modifications that fine-tune biological activity.

In vitro studies have begun to unravel the pharmacological profile of 3-[(4-methylphenyl)amino]-2H-indol-2-one. Preliminary results suggest that this compound exhibits promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its ability to modulate neurotransmitter release has been observed in neuronal cell lines, raising hopes for potential applications in treating neurodegenerative disorders.

The impact of 3-[(4-methylphenyl)amino]-2H-indol-2-one extends beyond academic research; it holds significant promise for clinical development. Pharmaceutical companies are increasingly investing in high-throughput screening programs to identify novel drug candidates, and compounds like this one are prime candidates due to their well-defined structures and predicted biological activities.

Future directions in the study of 3-[(4-methylphenyl)amino]-2H-indol-2-one include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and guide further optimization efforts. Additionally, preclinical studies are needed to assess its safety and efficacy in animal models before human trials can commence.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the identification of novel compounds like 3-[(4-methylphenyl)amino]-2H-indol-2-one. AI-driven platforms can predict biological activity based on structural features, enabling researchers to prioritize compounds for experimental validation more efficiently than traditional methods alone.

The versatility of 3-[(4-methylphenyl)amino]-2H-indol-2-one as a scaffold for drug development is further exemplified by its potential use in combination therapies. By pairing this compound with other bioactive molecules targeting different pathways, researchers may uncover synergistic effects that enhance overall therapeutic outcomes.

In conclusion, 3-[(4-methylphenyl)amino]-2H-indol-2-one (CAS No. 42407-86-3) represents a promising candidate in pharmaceutical research due to its unique structural features and predicted biological activities. Its synthesis is feasible through established organic methodologies, and preliminary studies suggest significant potential for applications in treating neurological disorders and inflammation-related conditions.

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